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Introduction
Pentavalent antimonials, such as meglumine antimoniate (Glucantime), have long been the

primary treatment for leishmaniasis. However, the emergence of drug resistance poses a

significant challenge to effective disease control. The development of Glucantime-resistant

Leishmania cell lines in the laboratory is a critical tool for studying the molecular mechanisms

of resistance, screening for new effective drugs, and developing diagnostic tools to monitor

resistance in clinical settings.

This document provides a detailed guide for establishing and characterizing a Glucantime-

resistant Leishmania cell line. The protocols outlined below describe a stepwise method for

inducing resistance in vitro, along with key experiments to confirm and characterize the

resistant phenotype.

I. Experimental Protocols
Culturing Leishmania Promastigotes
Leishmania promastigotes are cultured axenically in appropriate media. This protocol is a

prerequisite for all subsequent experiments.

Materials:
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Leishmania species of interest (e.g., L. donovani, L. major)

Schneider's Drosophila Medium or M199 medium

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

Hemocytometer or automated cell counter

Sterile culture flasks (25 cm²)

Incubator (26°C)

Protocol:

Prepare complete culture medium by supplementing the base medium with 10-20% heat-

inactivated FBS and 1% Penicillin-Streptomycin.

Initiate the culture from a frozen stock or an existing culture into a 25 cm² flask containing 5-

10 mL of complete medium.

Incubate the culture at 26°C.

Monitor parasite growth daily by observing motility and morphology under an inverted

microscope.

Subculture the parasites every 3-4 days or when they reach the late logarithmic to early

stationary phase of growth. To subculture, dilute the existing culture into a fresh flask with

new medium at a starting density of approximately 1 x 10⁵ cells/mL.

Regularly assess cell density and viability using a hemocytometer and trypan blue exclusion.

Induction of Glucantime Resistance in Leishmania
Promastigotes (Stepwise Method)
This protocol describes the gradual exposure of Leishmania promastigotes to increasing

concentrations of Glucantime to select for a resistant population.
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Materials:

Logarithmic phase Leishmania promastigotes

Complete culture medium

Glucantime (meglumine antimoniate) stock solution (prepare in sterile water)

96-well microtiter plates

Spectrophotometer or plate reader

Protocol:

Determine the initial IC50 of the parental cell line: Before inducing resistance, determine the

50% inhibitory concentration (IC50) of Glucantime on the wild-type (sensitive) Leishmania

promastigotes using the MTT assay (see Protocol 1.3).

Initiate drug pressure: Start by culturing the parasites in a concentration of Glucantime
corresponding to the IC50 of the sensitive parental line.

Monitor and adapt: Initially, a significant portion of the parasite population may die. Continue

to culture the surviving parasites, monitoring their growth. Once the parasites have adapted

and are growing at a rate comparable to the untreated control, they are ready for the next

concentration increase. This adaptation phase can take several passages.

Stepwise increase in drug concentration: Gradually increase the concentration of

Glucantime in the culture medium. A common approach is to double the concentration at

each step.

Repeat and select: Repeat the process of adaptation and concentration increase. This

continuous drug pressure will select for a population of parasites that can survive and

proliferate at high concentrations of Glucantime.

Cloning of the resistant population: Once the parasites can consistently grow in a high

concentration of Glucantime (e.g., 10-20 times the initial IC50), it is advisable to clone the

resistant population by limiting dilution to ensure a homogenous resistant cell line.
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Stability of resistance: To check for the stability of the resistant phenotype, culture the

resistant parasites in the absence of Glucantime for several passages (e.g., 10-20

passages) and then re-determine the IC50. A stable resistant line will maintain its high IC50.

Determination of Drug Susceptibility (IC50) using the
MTT Assay
The MTT assay is a colorimetric assay for assessing cell viability. It is used to determine the

IC50 of Glucantime.

Materials:

Leishmania promastigotes (logarithmic phase)

Complete culture medium

Glucantime stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO) or Sodium Dodecyl Sulfate (SDS)

96-well microtiter plates

Incubator (26°C)

Plate reader (570 nm)

Protocol:

Harvest logarithmic phase promastigotes and adjust the cell density to 1 x 10⁶ cells/mL in

complete culture medium.

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

Prepare serial dilutions of Glucantime in complete culture medium. Add 100 µL of each drug

dilution to the respective wells. Include wells with untreated cells (control) and wells with
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medium only (blank).

Incubate the plate at 26°C for 72 hours.

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at

26°C.

Add 100 µL of DMSO or 10% SDS to each well to dissolve the formazan crystals.

Read the absorbance at 570 nm using a plate reader.

Calculate the percentage of viability for each drug concentration compared to the untreated

control. The IC50 is the concentration of the drug that causes a 50% reduction in cell

viability.

II. Characterization of the Glucantime-Resistant Cell
Line
Quantification of Intracellular Thiol Levels
Increased levels of intracellular thiols are a known mechanism of antimony resistance in

Leishmania.

Materials:

Sensitive and resistant Leishmania promastigotes

Phosphate-buffered saline (PBS)

CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate)

Flow cytometer

Protocol:

Harvest 1-5 x 10⁶ promastigotes from both sensitive and resistant cultures in the logarithmic

phase of growth.

Wash the cells twice with PBS by centrifugation (1500 x g for 10 minutes at 4°C).
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Resuspend the cell pellet in 1 mL of pre-warmed PBS containing 5 µM CellTracker™ Green

CMFDA.

Incubate the cells for 30 minutes at 26°C in the dark.

Wash the cells twice with PBS to remove excess probe.

Resuspend the final cell pellet in 500 µL of PBS.

Analyze the fluorescence intensity of the cell suspension using a flow cytometer. An increase

in fluorescence intensity in the resistant cell line compared to the sensitive line indicates a

higher level of intracellular thiols.

Analysis of Aquaglyceroporin 1 (AQP1) Gene
Expression by qPCR
Downregulation of the AQP1 gene, which is involved in the uptake of trivalent antimony, is

another key mechanism of resistance.

Materials:

Sensitive and resistant Leishmania promastigotes

RNA extraction kit

cDNA synthesis kit

qPCR SYBR Green master mix

Primers for AQP1 and a reference gene (e.g., GAPDH or α-tubulin)

qPCR instrument

Protocol:

RNA Extraction: Extract total RNA from approximately 1 x 10⁸ sensitive and resistant

promastigotes using a commercial RNA extraction kit according to the manufacturer's

instructions.
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cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA

synthesis kit.

qPCR: Perform qPCR using SYBR Green master mix and specific primers for the AQP1

gene and a reference gene. A typical reaction setup is as follows:

10 µL SYBR Green Master Mix (2x)

1 µL Forward Primer (10 µM)

1 µL Reverse Primer (10 µM)

2 µL cDNA template

6 µL Nuclease-free water

Thermal Cycling: Use a standard three-step cycling protocol (denaturation, annealing,

extension) appropriate for your qPCR instrument.

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative

expression of the AQP1 gene in the resistant cell line compared to the sensitive cell line,

normalized to the reference gene. A lower expression level in the resistant line is expected.

III. Data Presentation
Table 1: Glucantime Susceptibility of Parental and Resistant Leishmania Cell Lines

Cell Line IC50 (µg/mL of SbV) Resistance Factor (RF)

Parental (Sensitive) [Insert experimental value] 1

Glucantime-Resistant [Insert experimental value]
[Calculate as IC50 Resistant /

IC50 Sensitive]

Table 2: Characterization of Parental and Glucantime-Resistant Leishmania Cell Lines
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Parameter Parental (Sensitive)
Glucantime-
Resistant

Fold Change

Relative AQP1 Gene

Expression
1

[Insert experimental

value]
[Calculate]

Mean Fluorescence

Intensity (Intracellular

Thiols)

[Insert experimental

value]

[Insert experimental

value]
[Calculate]

IV. Visualizations
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Caption: Experimental workflow for generating a Glucantime-resistant Leishmania cell line.
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Molecular Mechanisms of Glucantime Resistance in Leishmania
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Caption: Key signaling pathways involved in Glucantime resistance in Leishmania.
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To cite this document: BenchChem. [Application Notes and Protocols: Establishing a
Glucantime-Resistant Leishmania Cell Line]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087149#establishing-a-glucantime-resistant-
leishmania-cell-line-in-the-laboratory]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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